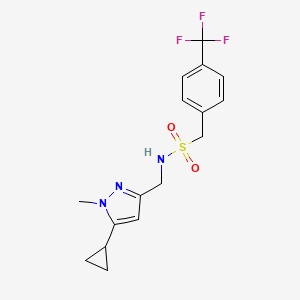
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H18F3N3O2S and its molecular weight is 373.39. The purity is usually 95%.
BenchChem offers high-quality N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity and Chemotherapy Response
Research has shown significant antitumor activity in animal tumor systems for derivatives of methanesulfonamide, including acridine derivatives. These compounds have undergone phase I clinical trials, demonstrating reproducible and reversible toxicity with evidence of antitumor activity, suggesting their potential for phase II studies (Von Hoff Dd et al., 1978)[https://consensus.app/papers/phase-study-methanesulfonamide-hoff/ea54d7f18861562ab996e2e05fb1e703/?utm_source=chatgpt]. Additionally, the expression of certain proteins related to methanesulfonamide sensitivity, such as MMS19, has been linked to metastasis and chemoradiotherapy response in esophageal cancer, indicating a potential predictive role for treatment outcomes (Jin-liang Zhang et al., 2015)[https://consensus.app/papers/methylmethanesulfonate-sensitivity-expression-zhang/d9103a78614e5e5196e63b320f89f0cc/?utm_source=chatgpt].
Environmental Impact and Human Exposure
Perfluorinated sulfonamides, closely related to the chemical family of the compound , have been investigated for their occurrence in indoor and outdoor air, indicating widespread human exposure. Studies have detailed the concentrations of these compounds in various environments, revealing their persistent nature and potential health implications (M. Shoeib et al., 2005)[https://consensus.app/papers/perfluorinated-sulfonamides-indoor-dust-occurrence-shoeib/493d62a9fb44567d83294a2115537986/?utm_source=chatgpt]. The environmental persistence and bioaccumulation potential of these compounds necessitate ongoing research into their effects and mechanisms of action.
Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of methanesulfonamide derivatives is crucial for optimizing their therapeutic applications. Studies have focused on the metabolic pathways, including N-acetylation, which plays a significant role in the detoxification and adverse reactions to sulfonamides. The acetylator phenotype, for instance, has been associated with sulfonamide hypersensitivity reactions, highlighting the importance of genetic factors in drug metabolism and response (M. Rieder et al., 1991)[https://consensus.app/papers/prominence-acetylator-phenotype-among-patients-rieder/62a285d7a3ce5329b974a903e3bc0e54/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c1-22-15(12-4-5-12)8-14(21-22)9-20-25(23,24)10-11-2-6-13(7-3-11)16(17,18)19/h2-3,6-8,12,20H,4-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMLMNITGYUHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2733018.png)
![1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B2733024.png)
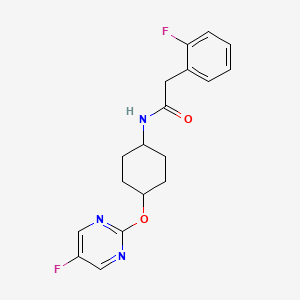
![N-(1-methoxypropan-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2733027.png)



![2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2733033.png)
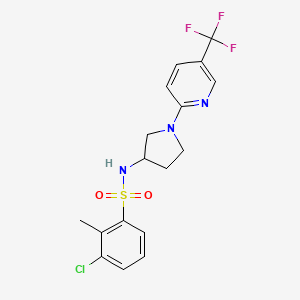
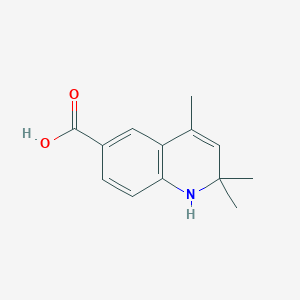
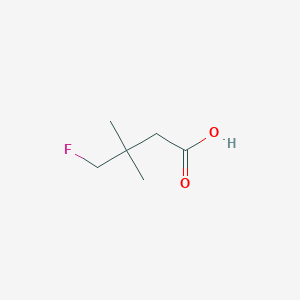
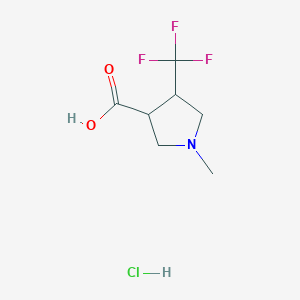
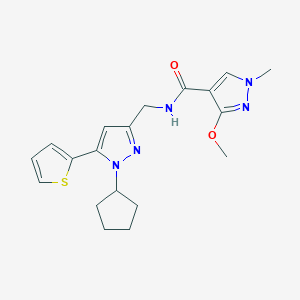
![2-Chloro-N-[4-(cyclopropylmethylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2733041.png)